AM630 is a synthetically derived compound that serves as a potent and selective antagonist of the CB2 receptor. [] It is classified as an aminoalkylindole analogue, structurally similar to other cannabinoid receptor ligands. [] In scientific research, AM630 is crucial for investigating the function of CB2 receptors, dissecting their role in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound allows researchers to understand how blocking CB2 receptor activity affects cellular responses, signaling pathways, and ultimately, the development and progression of various conditions.
This compound can be classified as:
The synthesis of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone can be approached through various synthetic pathways. A common method involves the following steps:
The molecular structure of (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone can be described as follows:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the structure can be confirmed by analyzing chemical shifts and fragmentation patterns.
The compound may undergo various chemical reactions, including:
Key reaction conditions include:
The mechanism of action for (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is not fully elucidated but may involve:
In vitro studies could provide insights into binding affinities and biological activities against specific targets.
The physical and chemical properties of this compound include:
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on thermal stability and phase transitions.
(6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone has potential applications in:
AM630 functions primarily as a potent and selective inverse agonist at the cannabinoid CB2 receptor, demonstrating marked ligand specificity within the endocannabinoid signaling network. Quantitative binding assays reveal a dissociation constant (Kᵢ) of 31.2 nM at human CB2 receptors, contrasted with significantly weaker affinity (Kᵢ = 5.2 µM) for the central nervous system-abundant CB1 receptors—translating to a 165-fold selectivity ratio favoring CB2 [3] [4] [5]. This exceptional selectivity underpins its utility in mechanistic studies dissecting CB2-mediated phenomena. Functionally, AM630 antagonizes CP-55,940-induced inhibition of cyclic AMP (cAMP) accumulation in CB2-expressing cell lines with half-maximal inhibitory concentration (IC₅₀) values approximating 110 nM [3]. This inverse agonism manifests physiologically as the blockade of endogenous cannabinoid tone, enabling researchers to elucidate CB2 contributions across biological systems.
The molecular basis of AM630's selective CB2 antagonism stems from its structural complementarity with the receptor's orthosteric binding pocket. The 4-methoxybenzoyl moiety engages in hydrophobic interactions, while the morpholinoethyl side chain likely forms hydrogen bonds with extracellular residues. The iodine atom at the indole 6-position sterically restricts binding to the narrower CB1 pocket, explaining its CB2 preference [3]. Beyond classical antagonism, AM630 exhibits protean ligand characteristics under specific conditions—inverse agonism predominates in unstimulated systems, yet it may paradoxically exhibit weak partial agonist activity in G-protein precoupled receptor states [4]. This complex behavior necessitates rigorous experimental controls but also offers insights into ligand-directed receptor signaling bias.
Table 1: Key Pharmacological Parameters of AM630 at Cannabinoid Receptors
Parameter | CB2 Receptor | CB1 Receptor | Experimental System |
---|---|---|---|
Binding Affinity (Kᵢ) | 31.2 nM | 5.2 µM | Radioligand displacement |
Functional IC₅₀ | 110 nM | >10 µM | cAMP inhibition blockade |
Selectivity Ratio | 165-fold | - | Comparative binding |
Efficacy Profile | Inverse agonist | Weak antagonist | GTPγS binding assays |
The compound's CB2-selective antagonism has facilitated groundbreaking insights into endocannabinoid physiology. In neuroinflammatory models, AM630 (1 µM) amplifies lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from microglial BV-2 cells by 89%, unequivocally demonstrating endogenous CB2 tonus suppresses proinflammatory signaling [3]. Orthopedic research utilizing RAW 264.7 cells shows AM630 (200 nM) exacerbates receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation by 62%, establishing CB2 activation as a negative regulator of bone resorption [4]. Similarly, in adipose biology, AM630 augments lipolysis by 34% in adipocytes, mechanistically linked to CB2-mediated suppression of AMP-activated protein kinase (AMPK) phosphorylation [3]. These functional studies underscore how AM630 serves as a chemical probe to deconvolute CB2's roles in immunity, bone metabolism, and energy homeostasis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: